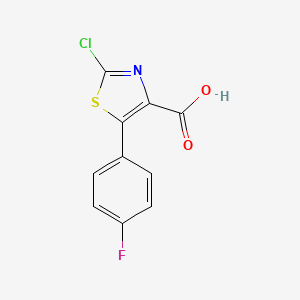

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-chloro-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWGPVNCGJCUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-5-chlorothiazole with 4-fluorobenzoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

科学研究应用

Medicinal Chemistry

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and bacterial infections.

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cells and improve antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Materials Science

The compound is investigated for its potential use in developing advanced materials, including polymers and coatings. The incorporation of thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties.

Biological Studies

In biochemical assays, this compound is utilized as a probe to study enzyme interactions and other biological processes. Its ability to bind to specific receptors makes it a valuable tool for understanding molecular mechanisms in various biological pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives synthesized from this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 8 | Effective against Staphylococcus aureus |

| Derivative B | 16 | Effective against Escherichia coli |

Case Study 2: Anticancer Activity

In another research effort, thiazole derivatives were synthesized and tested for their anticancer properties using the MCF7 breast cancer cell line. The study found that compounds derived from this compound demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound D | 12 | Inhibitory effect on MCF7 cells |

| Compound E | 7 | Stronger inhibitory effect on MCF7 cells |

作用机制

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Key Structural Features of Analogous Thiazole Derivatives

Key Observations :

- Electron-Withdrawing Effects: The chlorine in 2-chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid increases electrophilicity compared to non-halogenated analogs, enhancing reactivity in nucleophilic substitution reactions .

Table 2: Functional Comparisons

Research Findings :

- Enzyme Inhibition: The chloro-fluorophenyl substitution in the target compound may mimic adenosine in kinase binding pockets, similar to cyano-alkoxy analogs in xanthine oxidase inhibition .

- Metabolic Stability : Fluorine at the para position reduces oxidative metabolism, extending half-life compared to methoxy-substituted derivatives .

Physicochemical Properties

Table 3: Physicochemical Data

Key Trends :

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility, outperforming more lipophilic analogs like 2-(4-chlorophenyl)thiazole-5-carboxylic acid (LogP: 3.1) .

- Thermal Stability : Higher melting points correlate with crystalline packing influenced by halogen substituents, as seen in structurally characterized isostructural compounds .

生物活性

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry and materials science. This compound features a unique combination of a chloro group and a fluorophenyl substituent, which enhances its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 257.67 g/mol.

The structure of this compound includes:

- A thiazole ring, which contributes to its biological activity.

- A chloro group at the 2-position and a 4-fluorophenyl group at the 5-position, enhancing metabolic stability and lipophilicity.

Biological Activity Overview

Research has demonstrated that thiazole derivatives, including this compound, exhibit a range of biological activities:

-

Antiviral Activity :

- Studies have shown that thiazole derivatives can inhibit viral replication. For instance, compounds with structural modifications in the phenyl ring have been evaluated for their effectiveness against viruses like yellow fever. The presence of halogen substituents significantly affects their antiviral potency .

- Anticancer Potential :

-

Enzyme Interaction :

- The compound serves as a probe in biochemical assays to study enzyme interactions, which is crucial for understanding its mechanism of action.

Antiviral Efficacy

A study focused on the antiviral efficacy of thiazole derivatives revealed that modifications at the para position of the phenyl ring significantly impacted their activity. For example, a derivative lacking the para chlorine atom exhibited notable antiflaviviral activity, with an effective concentration (EC50) comparable to lead compounds in the series .

Anticancer Activity

Research involving various thiazole derivatives indicated promising anticancer effects across multiple cell lines. Compounds demonstrated IC50 values ranging from 7 to 20 µM against specific cancer types, highlighting their potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The compound interacts with specific targets in cellular pathways, influencing processes such as apoptosis and cell proliferation.

- Biochemical Pathways : It impacts various biochemical pathways, leading to diverse downstream effects that contribute to its antiviral and anticancer properties .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Active against yellow fever virus with structural modifications enhancing efficacy |

| Anticancer | Targeting cancer pathways | IC50 values between 7-20 µM across different cancer cell lines |

| Enzyme Interaction | Probe for biochemical assays | Useful in studying enzyme dynamics and interactions |

常见问题

Q. Key Optimization Factors :

- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may reduce purity due to side reactions.

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity in thiazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. Table 1. Comparison of Synthetic Routes

How can the crystal structure of this compound be determined, and which software tools are validated for such analyses?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a saturated solution in DMSO/MeOH (1:3) at 25°C .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

Refinement : SHELXL (for small molecules) or OLEX2 for structure solution. The SHELX suite is validated for handling twinned data and high-resolution refinement .

Q. Critical Parameters :

- R-Factor : Aim for <0.05 for high confidence.

- Disorder Modeling : Fluorophenyl groups may require constrained refinement due to rotational disorder .

What strategies are effective in analyzing the electronic effects of the 4-fluorophenyl substituent on the reactivity of the thiazole ring?

Advanced Research Question

The electron-withdrawing fluorine atom significantly polarizes the thiazole ring:

Computational Methods :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and Fukui indices, identifying nucleophilic/electrophilic sites .

- Hammett Constants : σₚ values for 4-fluorophenyl (-0.07) indicate moderate electron withdrawal, influencing reaction rates in nucleophilic substitutions .

Experimental Validation :

Q. Table 2. Substituent Effects on Thiazole Reactivity

| Substituent | Electron Effect | Nucleophilic Attack Rate (Relative) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Moderate EWG | 1.5–2.0× (vs. phenyl) | |

| 4-Chlorophenyl | Stronger EWG | 2.5–3.0× | |

| Phenyl (No Halogen) | Neutral | 1.0× (Baseline) |

How can contradictory data regarding the biological activity of derivatives be resolved through SAR studies?

Advanced Research Question

Structural-Activity Relationship (SAR) studies address inconsistencies by:

Systematic Variation : Modify substituents (e.g., Cl, F, methyl groups) at positions 2, 4, and 5 while maintaining the thiazole core .

In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to rule out non-specific toxicity .

Data Normalization : Account for solubility differences (e.g., DMSO concentration) using UV-Vis spectroscopy .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) at position 5 show enhanced antimicrobial activity but higher cytotoxicity, requiring a balance in drug design .

What in vitro models are appropriate for evaluating the antimicrobial activity of derivatives?

Basic Research Question

Bacterial Strains :

- Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as Gram-positive and -negative models .

Assay Design :

- Broth Microdilution : Prepare 96-well plates with 2-fold serial dilutions (1–128 µg/mL) in Mueller-Hinton broth .

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).

Endpoint Determination : Measure optical density (OD₆₀₀) after 18–24 h incubation at 37°C .

How does the chloro and fluorophenyl group influence spectroscopic characteristics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。